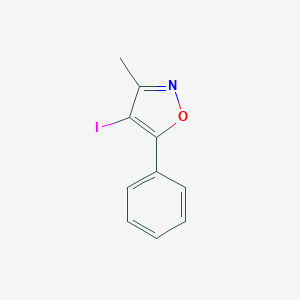

4-Iodo-3-methyl-5-phenylisoxazole

説明

Significance of the Isoxazole (B147169) Heterocyclic Core in Chemical Science

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. rsc.orgresearchgate.net This structural motif is of immense importance in medicinal chemistry and drug discovery due to the wide spectrum of biological activities exhibited by isoxazole-containing compounds. rsc.orgnih.govbohrium.com The isoxazole core is a privileged structure, meaning it is frequently found in biologically active compounds, including commercial drugs. researchgate.net

Isoxazole derivatives have shown a broad range of pharmacological effects, such as anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities. rsc.orgresearchgate.net The presence of the isoxazole ring can enhance a molecule's efficacy, reduce toxicity, and improve its pharmacokinetic properties. bohrium.com Its unique structural features allow for various non-covalent interactions with biological targets, making it a cornerstone in the design of new therapeutic agents. bohrium.com The development of novel synthetic strategies, including transition metal-catalyzed cycloadditions and regioselective functionalization, has further expanded the ability to create a wide array of complex and bioactive isoxazole derivatives. rsc.org

The Strategic Role of Iodine Substitution at the C4 Position in Isoxazole Chemistry

The substitution of an iodine atom at the C4 position of the isoxazole ring is a key strategic feature of 4-Iodo-3-methyl-5-phenylisoxazole. Iodoarenes, or aromatic iodides, are highly valuable intermediates in organic synthesis, primarily because the iodine atom is an excellent leaving group in a variety of cross-coupling reactions catalyzed by transition metals. chemimpex.commdpi.com This reactivity allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds.

The presence of iodine on the heterocyclic ring facilitates further functionalization, enabling chemists to build more complex molecules with tailored properties. chemimpex.comchemimpex.com For instance, the iodine atom can be readily replaced by other functional groups through reactions like the Suzuki, Heck, or Sonogashira couplings. This synthetic versatility is crucial for creating libraries of derivatives for drug discovery programs or for fine-tuning the electronic properties of materials. chemimpex.com The introduction of iodine onto aromatic and heterocyclic compounds is a well-established field, with methods ranging from direct iodination using reagents like N-iodosuccinimide (NIS) to deprotometallation-iodolysis sequences for more sensitive substrates. mdpi.comgoogle.comorganic-chemistry.org This strategic iodination is essential for the synthesis of complex molecular architectures from simpler precursors. google.com

Overview of Academic Research Domains Pertaining to this compound

Research involving this compound spans several key scientific domains, highlighting its versatility as a chemical building block. chemimpex.com

Pharmaceutical Development : The compound is widely used as a key intermediate in the synthesis of novel pharmaceuticals. chemimpex.com It is particularly noted for its role in the development of new anti-inflammatory and analgesic (pain-relieving) agents. chemimpex.comchemimpex.com By modifying the core structure, researchers aim to create derivatives with enhanced therapeutic activity. chemimpex.com

Organic Synthesis : In academic and industrial settings, this compound serves as a versatile building block for constructing complex organic molecules. chemimpex.com Its ability to participate in various chemical transformations makes it an efficient tool for synthetic chemists. chemimpex.comchemimpex.com

Materials Science : The unique structural properties of this compound are leveraged in the creation of advanced materials. chemimpex.comchemimpex.com It has been used in the formulation of specialized polymers and coatings, where its inclusion can improve durability and resistance to environmental degradation. chemimpex.comchemimpex.com

Biological and Analytical Research : Researchers utilize this compound in neurobiological studies to investigate its influence on neurotransmitter systems, which can aid in understanding neurological disorders. chemimpex.com Furthermore, it finds application in analytical chemistry as a reference standard for the detection and quantification of similar substances. chemimpex.comchemimpex.com

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16114-53-7 | chemimpex.comlocalpharmaguide.comscbt.com |

| Molecular Formula | C₁₀H₈INO | chemimpex.comscbt.comsigmaaldrich.com |

| Molecular Weight | 285.08 g/mol | chemimpex.comscbt.comsigmaaldrich.com |

| Appearance | Light yellow crystalline powder | chemimpex.com |

| IUPAC Name | 4-iodo-3-methyl-5-phenyl-1,2-oxazole | fishersci.com |

| SMILES | Cc1noc(-c2ccccc2)c1I | sigmaaldrich.com |

| InChI Key | RLZGZJOMCXKYIW-UHFFFAOYSA-N | sigmaaldrich.comfishersci.com |

| MDL Number | MFCD03086126 | chemimpex.comsigmaaldrich.com |

| PubChem CID | 2776520 | chemimpex.comfishersci.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-iodo-3-methyl-5-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZGZJOMCXKYIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1I)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380152 | |

| Record name | 4-iodo-3-methyl-5-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16114-53-7 | |

| Record name | 4-iodo-3-methyl-5-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodo 3 Methyl 5 Phenylisoxazole and Its Precursors

Electrophilic Cyclization Approaches to 4-Iodoisoxazole (B1321973) Scaffolds

Electrophilic cyclization represents a powerful strategy for the one-step formation and halogenation of the isoxazole (B147169) ring system. These methods typically start from acyclic precursors that undergo an electrophile-induced ring closure.

A highly efficient method for preparing 4-iodoisoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes using iodine monochloride (ICl). organic-chemistry.orgnih.gov This reaction proceeds under mild conditions and provides access to a wide array of 3,4,5-trisubstituted isoxazoles in moderate to excellent yields. nih.gov The process begins with the synthesis of the 2-alkyn-1-one precursor, which is then converted to its O-methyl oxime. The selective formation of the Z-isomer of the oxime is crucial for efficient cyclization. nih.gov

The subsequent treatment of the Z-O-methyl oxime with ICl in a solvent like CH₂Cl₂ at room temperature triggers an iodocyclization cascade. organic-chemistry.org ICl has been identified as a superior electrophile for this transformation compared to molecular iodine (I₂), leading to faster reaction times and higher yields. organic-chemistry.org The methodology is robust, tolerating a variety of functional groups on both the alkynyl and aromatic portions of the substrate, including sterically demanding groups and heterocycles. nih.gov The resulting 4-iodoisoxazole products can be readily isolated and used in further synthetic manipulations, such as palladium-catalyzed cross-coupling reactions. organic-chemistry.org

Table 1: ICl-Mediated Cyclization of Various 2-Alkyn-1-one O-Methyl Oximes Data sourced from research by Waldo and Larock. organic-chemistry.orgnih.gov

| Entry | R¹ (at C3) | R² (at C5) | Yield of 4-Iodoisoxazole |

| 1 | CH₃ | C₆H₅ | 98% |

| 2 | CH₃ | 4-MeOC₆H₄ | 99% |

| 3 | CH₃ | 4-FC₆H₄ | 99% |

| 4 | C₆H₅ | C₆H₅ | 94% |

| 5 | Cyclopropyl | C₆H₅ | 97% |

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an elegant and atom-economical approach to complex molecules. For 4-haloisoxazoles, tandem strategies have been developed that combine the isoxazole ring formation with concurrent halogenation. nih.gov One such method involves the reaction of 1-copper(I) alkynes with dihaloformaldoximes under base-free conditions. nih.gov This approach circumvents the need for traditional 1,3-dipolar cycloaddition methods. researchgate.net

A notable extension of this strategy allows for the synthesis of 3-chloro-4-iodoisoxazoles. researchgate.net By reacting a 1-copper(I) alkyne with dichloroformaldoxime in the presence of molecular iodine, a tandem process is initiated that results in the formation of the isoxazole ring with chlorine at the C3 position and iodine at the C4 position. researchgate.net Similarly, tandem grinding reactions, a solvent-free mechanochemical approach, have been employed to synthesize 3,4,5-trisubstituted isoxazoles through a sequence of aldol (B89426) condensation and Michael addition, showcasing the versatility of tandem processes in isoxazole synthesis. nih.govsemanticscholar.orgresearchgate.net

Functionalization of Pre-Existing Isoxazole Ring Systems

An alternative to building the ring from scratch is the direct functionalization of a pre-synthesized isoxazole core, such as 3-methyl-5-phenylisoxazole (B94393). nih.gov This approach is particularly useful when the precursor is readily available.

The C4 position of the isoxazole ring can be functionalized through a deprotonation-electrophilic quench sequence. The acidity of the C4 proton is enhanced by the inductive effects of the adjacent ring oxygen and nitrogen atoms. The process involves treating the isoxazole with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures to generate a 4-lithioisoxazole intermediate.

Research on substituted isoxazoles has shown that the regioselectivity of lithiation is highly dependent on the substituents present on the ring. cdnsciencepub.com For instance, 3-phenyl-5-alkoxyisoxazoles are lithiated exclusively at the C4 position. cdnsciencepub.com However, in the case of 3,5-dimethylisoxazole (B1293586) and 3-phenyl-5-methylisoxazole, lithiation occurs competitively at the C5-methyl group. cdnsciencepub.com For the 3-methyl-5-phenylisoxazole substrate, careful control of reaction conditions is necessary to favor deprotonation at the C4 position over the C3-methyl group. Subsequent quenching of the 4-lithio intermediate with an iodine source, such as molecular iodine (I₂), would yield the desired 4-iodo-3-methyl-5-phenylisoxazole.

Direct electrophilic iodination of the 3-methyl-5-phenylisoxazole ring is a common and effective strategy. N-Iodosuccinimide (NIS) is a widely used reagent for this purpose due to its ease of handling and reactivity. organic-chemistry.orgorgsyn.org The reaction is typically performed in a suitable solvent, and its efficiency can be significantly enhanced by the addition of an acid catalyst. lookchem.com

For moderately activated or deactivated aromatic and heterocyclic systems, NIS is often used in conjunction with a strong acid like trifluoroacetic acid (TFA) or sulfuric acid. lookchem.comresearchgate.net The acid is believed to activate NIS, generating a more potent electrophilic iodine species. lookchem.com Several studies have demonstrated the successful iodination of various isoxazole derivatives at the C4 position using NIS, often with high regioselectivity and yield. google.comnih.gov For example, the iodination of 5-(diethoxymethyl)-3-methylisoxazole (B13912869) with NIS in acetonitrile (B52724) has been reported as a key step in the synthesis of 4-iodo-3-methylisoxazole-5-carbaldehyde. google.com

Table 2: Direct Iodination of Aromatic Compounds with NIS Data illustrates general conditions applicable to isoxazole systems. lookchem.com

| Substrate | Catalyst | Solvent | Time | Yield |

| Anisole | TFA (catalytic) | Acetonitrile | < 1 hr | High |

| o-Xylene | TFA (stoichiometric) | Acetonitrile | ~16 hrs | High |

| Benzoic Acid | H₂SO₄ (catalytic) | TFA | ~16 hrs | Moderate |

Condensation Reactions for Isoxazole Ring Formation

The foundational 3-methyl-5-phenylisoxazole precursor is most classically synthesized via a condensation reaction between a β-diketone and hydroxylamine (B1172632). This method remains a cornerstone of isoxazole synthesis due to its simplicity and the accessibility of the starting materials.

For the synthesis of 3-methyl-5-phenylisoxazole, the specific β-diketone required is benzoylacetone (B1666692) (1-phenyl-1,3-butanedione). The reaction involves the condensation of benzoylacetone with hydroxylamine hydrochloride, typically in the presence of a base. The reaction proceeds through the initial formation of an oxime at one of the carbonyl groups, followed by an intramolecular cyclization via dehydration to form the stable five-membered isoxazole ring. The regioselectivity of the cyclization determines which carbon of the diketone becomes C3 and which becomes C5 of the final isoxazole.

Hydroxylamine Hydrochloride Condensation with Iodinated 1,3-Dicarbonyl Precursors

The reaction of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride is a foundational and widely used method for constructing the isoxazole ring. nih.gov In this reaction, the amine group of hydroxylamine typically forms an imine with one carbonyl group, followed by an intramolecular attack of the hydroxyl group on the second carbonyl and subsequent dehydration to yield the aromatic isoxazole ring. nih.gov

For the direct synthesis of this compound, this method would theoretically require the precursor 2-iodo-1-phenylbutane-1,3-dione . The synthesis of this specific iodinated dicarbonyl is not commonly reported, presenting a significant synthetic hurdle. The synthesis of the non-iodinated parent compound, 1-phenylbutane-1,3-dione, is well-established via the Claisen condensation of ethyl acetate (B1210297) and acetophenone. researchgate.net

A more practical and common approach involves a two-step process:

Synthesis of 3-methyl-5-phenylisoxazole: The condensation of readily available 1-phenylbutane-1,3-dione with hydroxylamine hydrochloride in a suitable solvent like ethanol, often under reflux, efficiently produces 3-methyl-5-phenylisoxazole. mdpi.comijert.org

Iodination of the Isoxazole Ring: The subsequent step is the regioselective iodination of the pre-formed isoxazole ring. The isoxazole nucleus is an aromatic heterocycle where the C4 position is electron-rich and susceptible to electrophilic substitution. Studies on the nitration of 3-methyl-5-phenylisoxazole have shown that substitution occurs predominantly at the 4-position. clockss.org Therefore, electrophilic iodination using reagents such as N-Iodosuccinimide (NIS) , often in the presence of a catalytic amount of an acid like trifluoroacetic acid, provides a direct and high-yielding route to this compound. organic-chemistry.org

Table 1: Representative Conditions for Isoxazole Synthesis via Hydroxylamine Condensation This table presents generalized conditions for the synthesis of isoxazoles from various precursors and is for illustrative purposes.

| Starting Aldehyde/Ketone | β-Keto Ester/Diketone | Catalyst/Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde (B42025) | Ethyl Acetoacetate | Citric Acid | Water | 85-90 |

| Various Aldehydes | Ethyl 4-chloroacetoacetate | Amine-Functionalized Cellulose | Ethanol | 82-96 |

| Acetophenone | Ethyl Acetoacetate | Sodium Ethoxide | Ethanol | 55 |

| 1,3-Diphenyl-1,3-propanedione | N/A | N/A | Ethanol | 99 |

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. wikipedia.org Specifically, the reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is a primary route to isoxazoles and isoxazolines, respectively. wikipedia.orgnih.gov

To form an isoxazole, a nitrile oxide is reacted with an alkyne. youtube.com The nitrile oxide component is typically unstable and generated in situ due to its propensity to dimerize into a furoxan. researchgate.netchem-station.com Common methods for generating nitrile oxides include the dehydrohalogenation of hydroximoyl halides using a base or the oxidation of aldoximes with reagents like N-chlorosuccinimide (NCS) or hypervalent iodine compounds. chem-station.commdpi.com

The synthesis of this compound via this method could be envisioned through two main retrosynthetic disconnections:

Route A: Reaction of benzonitrile oxide (generated from benzaldehyde oxime) with 1-iodopropyne .

Route B: Reaction of phenylacetylene (B144264) with an iodo-acetonitrile oxide derivative.

This approach is fundamentally challenged by issues of regioselectivity.

Investigation of Chemo- and Regioselectivity in the Synthesis of Iodinated Isoxazoles

The precise placement of substituents on the isoxazole ring is a critical aspect of its synthesis, governed by the principles of chemo- and regioselectivity.

In the 1,3-dipolar cycloaddition pathway, the regiochemical outcome is largely dictated by the electronic and steric properties of the nitrile oxide and the alkyne, as explained by Frontier Molecular Orbital (FMO) theory. wikipedia.orgmdpi.com For the reaction of a nitrile oxide with a terminal alkyne, there is a strong electronic and steric preference for the formation of the 3,5-disubstituted isoxazole . nih.govrsc.org

In Route A (benzonitrile oxide + 1-iodopropyne), the cycloaddition would be expected to yield primarily 5-phenyl-3-(iodomethyl)isoxazole , not the desired 4-iodo isomer. The carbon of the nitrile oxide preferentially bonds to the unsubstituted carbon of the propyne.

In Route B , generating the required iodo-acetonitrile oxide is problematic, and controlling the subsequent addition to phenylacetylene to favor the correct regioisomer would be exceptionally difficult.

Therefore, the 1,3-dipolar cycloaddition is generally not a suitable method for the regiocontrolled synthesis of this compound due to the inherent preference for 3,5-disubstitution. rsc.org

In contrast, the condensation/iodination sequence offers superior regiochemical control. While the initial condensation of 1-phenylbutane-1,3-dione with hydroxylamine can potentially yield two regioisomers (3-methyl-5-phenylisoxazole and 5-methyl-3-phenylisoxazole), the reaction conditions can be optimized to strongly favor the desired 3-methyl-5-phenyl isomer. The subsequent electrophilic iodination step is highly regioselective. The C4 position of the 3,5-disubstituted isoxazole ring is the most nucleophilic position and is sterically accessible, leading to the clean and predictable formation of the 4-iodo product. clockss.orgorganic-chemistry.org

Advanced Reactivity and Derivatization Strategies of 4 Iodo 3 Methyl 5 Phenylisoxazole

Transition-Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the C4 position of 4-iodo-3-methyl-5-phenylisoxazole is a key functional group that enables a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the isoxazole (B147169) core.

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of this compound, this reaction provides a direct route to C4-alkynylisoxazoles, which are valuable intermediates in the synthesis of various bioactive compounds and functional materials. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. organic-chemistry.org

The general conditions for the Sonogashira coupling of this compound involve the use of a palladium catalyst such as palladium(II) acetylacetonate (B107027) (Pd(acac)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a copper salt like copper(I) iodide (CuI), and an amine base such as diethylamine (B46881) (Et₂NH) or triethylamine (B128534) (Et₃N) in an anhydrous solvent like dimethylformamide (DMF) or toluene. researchgate.net The reaction can often be carried out under mild conditions, sometimes even at room temperature, which contributes to its broad applicability. wikipedia.org

Table 1: Representative Examples of Sonogashira Coupling of this compound

| Entry | Alkyne | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylacetylene (B144264) | Pd(acac)₂/PPh₃/CuI | DMF | 60 | High |

| 2 | 1-Heptyne | Pd(PPh₃)₄/CuI | Et₃N | 80 | Good |

Note: This table is a representation of typical reaction conditions and yields. Actual results may vary depending on the specific substrates and reaction parameters.

The efficiency of the Sonogashira coupling reaction is influenced by the steric and electronic nature of the substituents at the C3 and C5 positions of the isoxazole ring. Research has shown that the steric bulk of the substituent at the C3 position can have a significant impact on the reaction yield. researchgate.net For instance, when a bulky tert-butyl group is present at the C3 position, the yield of the Sonogashira coupling product is often lower compared to when a smaller methyl group is present. This is attributed to the steric hindrance around the reaction center, which can impede the approach of the palladium catalyst and the alkyne.

The Heck coupling reaction is another powerful palladium-catalyzed method for C-C bond formation, specifically for the synthesis of substituted alkenes from aryl or vinyl halides and alkenes. sigmaaldrich.com In the case of this compound, the Heck reaction allows for the introduction of a variety of olefinic substituents at the C4 position, leading to the formation of 4-vinylisoxazole derivatives. These products can serve as precursors for further chemical transformations.

Typical conditions for the Heck coupling of this compound involve a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or a pre-catalyst that forms a phosphine-ligated palladium(0) species in situ, a base such as triethylamine or sodium carbonate, and a polar aprotic solvent like DMF or N,N-dimethylacetamide (DMAc) at elevated temperatures.

Table 2: Examples of Heck Coupling with this compound

| Entry | Alkene | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Styrene | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | DMF | Good |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | Na₂CO₃ | DMAc | High |

Note: This table illustrates common reaction partners and conditions. Specific yields are dependent on the precise experimental setup.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or a boronic ester) and an organohalide. libretexts.org This reaction is widely used for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. For this compound, the Suzuki-Miyaura coupling provides a straightforward method to introduce aryl or vinyl substituents at the C4 position. rsc.orgresearchgate.net

The reaction is generally carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine (B1218219) ligand, and a base, which is crucial for the activation of the organoboron reagent. nih.gov A variety of solvents, including aqueous solvent mixtures, can be employed. sigmaaldrich.com

Other important palladium-mediated cross-coupling reactions applicable to this compound include the Stille coupling (using organotin reagents), the Negishi coupling (using organozinc reagents), and the Kumada coupling (using Grignard reagents). libretexts.orgnih.gov Each of these methods offers a different scope of reactivity and tolerance to functional groups, providing a comprehensive toolkit for the derivatization of the isoxazole core.

Palladium-Catalyzed Sonogashira Coupling for the Synthesis of C4-Alkynylisoxazoles

Nucleophilic Substitution and Addition Reactions Involving the Isoxazole Core

The isoxazole ring is an electron-deficient heterocycle, which makes it generally unreactive towards nucleophilic attack on the ring carbons. However, under certain conditions, nucleophilic substitution or addition reactions can occur. For 3-methyl-5-phenylisoxazole (B94393), direct nucleophilic substitution on the ring is not a common reaction pathway. Instead, reactions often involve the substituents attached to the ring.

One of the more studied reactions involving the isoxazole core is its behavior under nitrating conditions, which is an electrophilic substitution. clockss.org The isoxazole ring can be opened under harsh basic or reductive conditions, but these are destructive transformations rather than functionalization reactions. The development of direct nucleophilic substitution reactions on the isoxazole ring that preserve the core structure remains a challenge in heterocyclic chemistry.

Chemical Transformations Facilitated by the C4-Iodine Substituent for Further Functionalization

The C4-iodine substituent is the primary handle for the functionalization of this compound, and its utility extends beyond the palladium-catalyzed cross-coupling reactions discussed above.

One important transformation is the metal-halogen exchange reaction. Treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can generate the corresponding 4-lithioisoxazole derivative. This highly reactive intermediate can then be quenched with a wide variety of electrophiles to introduce a diverse range of functional groups at the C4 position. Examples of electrophiles include aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and alkyl halides.

Furthermore, the C4-iodine can participate in other types of coupling reactions, such as Ullmann-type couplings, to form C-O, C-N, or C-S bonds, although these often require harsher conditions than their palladium-catalyzed counterparts. The versatility of the C4-iodine substituent makes this compound a valuable and strategic starting material for the synthesis of a vast array of complex, functionalized isoxazole derivatives.

Derivatization and Modification of Peripheral Phenyl and Methyl Groups

The peripheral phenyl and methyl groups of this compound offer valuable opportunities for structural modification and the introduction of new functionalities. These modifications can significantly alter the molecule's steric and electronic properties, thereby influencing its chemical reactivity and potential applications.

Electrophilic Aromatic Substitution: Nitration of the Phenyl Substituent

The phenyl ring attached to the isoxazole core is susceptible to electrophilic aromatic substitution reactions, a cornerstone of aromatic chemistry. wikipedia.orgmasterorganicchemistry.com Among these, nitration holds significant importance for introducing a nitro group, which can serve as a versatile precursor for a variety of other functional groups.

Research into the nitration of closely related 3-methyl-5-phenylisoxazole provides critical insights into the expected reactivity of this compound. clockss.org The conditions of the nitration reaction play a pivotal role in determining the site of substitution.

When 3-methyl-5-phenylisoxazole is treated with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), a standard and potent nitrating agent, electrophilic substitution occurs on the peripheral phenyl ring. clockss.org The isoxazole ring, particularly when protonated under strong acidic conditions, acts as a deactivating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position of the phenyl ring. However, substitution at the para and ortho positions is also observed. clockss.org

In a study on the nitration of 5-phenylisoxazole (B86612), the reaction with a mixture of nitric acid and sulfuric acid at -5 to -2 °C yielded a mixture of nitrated products. The main product was 5-(p-nitrophenyl)isoxazole, with smaller amounts of the m-nitrophenyl derivative also being formed. clockss.org

For this compound, the presence of the iodine atom at the 4-position of the isoxazole ring is expected to exert a deactivating, ortho-, para-directing electronic influence on the phenyl ring, although this effect is transmitted through the isoxazole core. The strong electron-withdrawing nature of the isoxazole ring itself, however, is likely to be the dominant factor in directing the nitration on the phenyl ring.

In contrast, when a milder nitrating system such as nitric acid in acetic anhydride (B1165640) is employed, nitration occurs on the electron-rich isoxazole ring itself, specifically at the 4-position, to yield 3-methyl-4-nitro-5-phenylisoxazole. clockss.org Given that the 4-position in the target molecule is already substituted with an iodine atom, this alternative reaction pathway would not be directly applicable for the nitration of the phenyl ring and could potentially lead to other reactions.

The detailed findings on the nitration of 5-phenylisoxazole are summarized in the table below:

| Reactant | Nitrating Agent | Temperature (°C) | Products | Yield (%) |

| 5-Phenylisoxazole | HNO₃/H₂SO₄ | -5 to -2 | 5-(p-Nitrophenyl)isoxazole | 29 |

| 5-(m-Nitrophenyl)isoxazole | Trace | |||

| Unreacted 5-Phenylisoxazole | - | |||

| 4-Nitro-5-phenylisoxazole | 32 |

Table 1: Products from the nitration of 5-phenylisoxazole under different conditions. Data extracted from Chimichi, S., & Cosimelli, B. (1989). ON THE NITRATION OF 5-PHENYL- AND 3-METHYL-5-PHENYLISOXAZOLES. HETEROCYCLES, 29(10), 1915. clockss.org

Based on these findings, it is reasonable to predict that the nitration of this compound with a strong acid mixture like HNO₃/H₂SO₄ would primarily result in the formation of 4-iodo-3-methyl-5-(nitrophenyl)isoxazoles, with a mixture of para and meta isomers being the likely outcome. The precise ratio of these isomers would be influenced by the electronic effects of the 4-iodo-3-methylisoxazol-5-yl substituent.

Spectroscopic and Computational Characterization of 4 Iodo 3 Methyl 5 Phenylisoxazole and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques are fundamental to confirming the identity and elucidating the structural details of organic molecules. The combination of Nuclear Magnetic Resonance (NMR), vibrational (FT-IR and Raman), and electronic (UV-Vis) spectroscopy provides a complete picture of the molecule's connectivity, functional groups, and electronic environment.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. While a full experimental spectrum for 4-Iodo-3-methyl-5-phenylisoxazole is not available, analysis of the closely related 5-Methyl-3-phenylisoxazole-4-carboxylic acid offers insight into the expected vibrational frequencies. researchgate.netnih.gov

The key vibrational modes for isoxazole (B147169) derivatives include:

C=N and C=C Stretching: These vibrations of the isoxazole ring typically appear in the 1650-1500 cm⁻¹ region.

N-O Stretching: The N-O bond stretch is characteristic of the isoxazole ring and is usually found in the 1450-1350 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretches from the phenyl group are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

C-I Stretching: The carbon-iodine bond vibration is expected at a low frequency, typically in the 600-500 cm⁻¹ region of the far-infrared or Raman spectrum.

Theoretical calculations using Density Functional Theory (DFT) on related molecules have shown good agreement with experimental spectra and are crucial for assigning specific vibrational modes. nih.govnih.gov

Table 2: Representative Vibrational Frequencies for Isoxazole Derivatives Based on data from 5-Methyl-3-phenylisoxazole-4-carboxylic acid and general spectral regions. nih.govscispace.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | FT-IR, Raman |

| C=N/C=C Ring Stretch | 1650 - 1500 | FT-IR, Raman |

| N-O Ring Stretch | 1450 - 1350 | FT-IR |

| C-I Stretch | 600 - 500 | Raman, Far-IR |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum is influenced by the extent of conjugation and the presence of various substituents. Isoxazole derivatives, containing a conjugated system that includes the phenyl ring and the isoxazole moiety, are expected to absorb in the UV region. mdpi.com

Studies on related compounds show that the electronic absorption spectra are sensitive to solvent polarity. biointerfaceresearch.com For this compound, the π-system would give rise to π → π* transitions. The introduction of the iodine atom could lead to a slight bathochromic (red) shift compared to the parent compound due to its polarizability. The spectrum is expected to show a strong absorption band in the range of 250-300 nm. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been published, analysis of other phenylisoxazole derivatives provides a clear picture of the expected structural features. nih.gov

Analysis of Molecular Conformation, Torsion, and Dihedral Angles

The key conformational feature of phenylisoxazole derivatives is the relative orientation of the phenyl ring with respect to the isoxazole ring. This is defined by the dihedral angle between the planes of the two rings. In many reported crystal structures of related compounds, this dihedral angle is non-zero, indicating a twisted conformation. nih.gov This twist arises from a balance between the stabilizing effect of π-conjugation (which favors planarity) and the destabilizing steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the isoxazole ring. For this compound, a significant twist is expected due to the steric bulk of the iodine atom at C4 and the methyl group at C3.

Elucidation of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The way molecules pack in a crystal is governed by a variety of intermolecular interactions. semanticscholar.orgrsc.orgias.ac.in For this compound, several types of interactions would be anticipated:

Halogen Bonding: A key interaction would likely be halogen bonding, where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic atom (like the oxygen or nitrogen of a neighboring isoxazole ring). This is a highly directional and significant interaction in the crystals of many iodo-substituted organic compounds.

π-π Stacking: The aromatic phenyl and isoxazole rings can participate in π-π stacking interactions, where the rings of adjacent molecules align in a parallel or offset fashion. These interactions are crucial for the cohesion of the crystal lattice. nih.gov

Analysis of crystal structures of similar molecules shows that these weak interactions work in concert to define the final three-dimensional architecture of the crystal. nih.govmdpi.com

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations are indispensable tools in modern chemistry for predicting the geometric, electronic, and spectroscopic properties of molecules. These computational methods allow researchers to gain insights into molecular structure, stability, and reactivity, complementing and guiding experimental work. For isoxazole derivatives, these studies are crucial for understanding their behavior and potential applications.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to their lowest energy state (ground state) and predicting a wide array of electronic properties. researchgate.net The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for this purpose, often with a basis set like 6-311+G(d,p) to ensure accuracy. researchgate.netresearchgate.net

The process involves calculating the molecule's electron density to determine its ground-state energy. From this, optimized geometric parameters such as bond lengths, bond angles, and dihedral angles are derived. These calculated parameters can be compared with experimental data, for instance, from X-ray crystallography, to validate the computational model. Studies on related molecules, such as benzoisoxazole and phenylisoxazole derivatives, have shown excellent agreement between DFT-calculated geometries and experimental values. researchgate.netresearchgate.netnih.govmdpi.com

Table 1: Representative Calculated vs. Experimental Bond Lengths and Angles for a Related Isoxazole Derivative (Data illustrative for (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester) nih.gov

| Parameter | Bond | Calculated (Å) | Experimental (Å) |

| Bond Length | N8-C21 | 1.439 | 1.460 |

| Bond Length | N6-C28 | 1.385 | 1.396 |

This table demonstrates the typical correlation between calculated and experimental data. For this compound, one would expect similar calculations to predict the C-I, C-N, C-O, and C-C bond lengths, providing a precise three-dimensional model of the molecule.

While DFT calculations can predict the vibrational frequencies of a molecule, which correspond to peaks in an Infrared (IR) spectrum, assigning these frequencies to specific molecular motions (stretching, bending, etc.) can be complex. Normal Coordinate Analysis (NCA) and Potential Energy Distribution (PED) analysis are used to make these assignments definitively. researchgate.net

PED analysis quantifies the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a particular normal mode of vibration. This allows for an unambiguous assignment of calculated vibrational frequencies. Software such as VEDA (Vibrational Energy Distribution Analysis) is often used for this purpose. For example, in a study of indole (B1671886) derivatives, PED contributions were used to assign C-N stretching vibrations and various bending modes. researchgate.net For this compound, this analysis would be crucial to assign vibrational modes involving the C-I bond, the phenyl ring, and the isoxazole core.

Table 2: Illustrative Vibrational Frequencies and PED Assignments for a Related Molecule (Data representative of analyses performed on aromatic heterocyclic compounds) researchgate.net

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | PED Contribution (%) | Assignment |

| 1254 | 1248 | 33 | C-N stretching |

| 849 | 845 | 27 | C-N-C in-plane bending |

| 556 | 560 | 49 | C-N-C-C out-of-plane bending |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. The locations of the HOMO and LUMO electron densities on the molecule indicate the likely sites for electrophilic and nucleophilic attack, respectively. In computational studies of phenylisoxazole derivatives, the HOMO-LUMO gap is calculated to predict relative stability and reactivity. researchgate.net

Table 3: Representative FMO Data for Phenylisoxazole Derivatives (Data illustrative for novel phenylisoxazole semicarbazone derivatives) researchgate.net

| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |

| Derivative 1 | -6.23 | -1.74 | 4.49 |

| Derivative 5 | -6.64 | -1.52 | 5.12 |

| Derivative 6 | -6.50 | -1.25 | 5.25 |

This table shows how substituents can alter the FMO energies. A similar analysis for this compound would reveal how the iodine atom and methyl group influence the electronic properties and reactivity of the phenylisoxazole core.

Linear Free Energy Relationships (LFERs) are used to quantitatively correlate reaction rates or equilibrium constants with the electronic properties of substituents on an aromatic ring. The Hammett equation is a foundational LFER that relates the logarithm of the reaction rate (k) or equilibrium constant (K) to a substituent constant (σ) and a reaction constant (ρ). wikipedia.orglibretexts.org

Hammett Equation: log(k/k₀) = ρσ

Here, k₀ is the rate for the unsubstituted reactant, σ reflects the electronic effect (electron-donating or -withdrawing) of a substituent, and ρ characterizes the sensitivity of the reaction to these effects. wikipedia.org

To better separate inductive (field) and resonance effects, the Swain-Lupton equation is used. It refines the Hammett σ constant into field (F) and resonance (R) parameters. This allows for a more nuanced understanding of how a substituent influences reactivity. While specific LFER studies on this compound are not documented, such an analysis would involve synthesizing a series of derivatives with different substituents on the phenyl ring and measuring their reaction rates. Plotting these rates against known Hammett or Swain-Lupton constants would yield valuable information about the reaction mechanism.

Table 4: Selected Hammett (σ) and Swain-Lupton (F, R) Constants for Representative Substituents libretexts.org

| Substituent | Position | σ | Field (F) | Resonance (R) |

| -NO₂ | para | 0.78 | 0.65 | 0.16 |

| -Cl | para | 0.23 | 0.41 | -0.15 |

| -CH₃ | para | -0.17 | -0.04 | -0.13 |

| -OCH₃ | para | -0.27 | 0.26 | -0.51 |

| -I | para | 0.18 | 0.40 | -0.19 |

Exploration of Biological Activities and Pharmacological Relevance of 4 Iodo 3 Methyl 5 Phenylisoxazole Derivatives

Research in Pharmaceutical Development and Drug Discovery

4-Iodo-3-methyl-5-phenylisoxazole and its related structures are recognized for their potential in drug discovery, acting as foundational molecules for synthesizing more complex pharmaceutical agents. chemimpex.comchemimpex.com

This compound is a key intermediate compound in the synthesis of novel pharmaceuticals, especially those being investigated for anti-inflammatory and analgesic properties. chemimpex.com Researchers have utilized its structural framework in the design of new anti-inflammatory agents. chemimpex.com The versatility of the isoxazole (B147169) core allows for the development of derivatives with potential therapeutic applications for pain and inflammation. chemimpex.comchemimpex.com

In the field of neurobiology, this compound is employed in research settings. chemimpex.com Studies utilize this compound to explore its potential influence on neurotransmitter systems, which may aid in the broader understanding of neurological functions and disorders. chemimpex.com

Antimicrobial Research and Development

Isoxazole derivatives have been a focus of antimicrobial research, leading to the discovery of compounds with significant activity against various pathogens.

Research into isoxazole derivatives has identified compounds with notable antibacterial properties. nih.govrsc.org A series of 4-nitro-3-phenylisoxazole derivatives demonstrated potent antibacterial activity against several plant pathogenic bacteria. nih.govrsc.org In studies evaluating their efficacy, these derivatives showed significant inhibitory effects against Xanthomonas oryzae (Xoo), Xanthomonas axonopodis (Xac), and Pseudomonas syringae (Psa). nih.govrsc.org The half-maximal effective concentration (EC₅₀) values of these compounds were found to be superior to the positive control, bismerthiazol. nih.gov Additionally, other research has pointed to a new sulfonamide derivative containing a 5-methylisoxazole (B1293550) ring as having potential antibacterial activity. nih.gov

Table 1: Antibacterial Activity of 4-nitro-3-phenylisoxazole Derivatives Data sourced from studies on phytopathogenic bacteria. nih.gov

| Compound | Target Organism | EC₅₀ (μg/mL) |

| Derivative 5i | Xanthomonas oryzae (Xoo) | 19.45 |

| Derivative 5j | Xanthomonas oryzae (Xoo) | 12.38 |

| Derivative 5k | Xanthomonas oryzae (Xoo) | 10.11 |

| Derivative 5l | Xanthomonas oryzae (Xoo) | 15.27 |

| Bismerthiazol (Control) | Xanthomonas oryzae (Xoo) | 97.54 |

The antifungal potential of isoxazole derivatives has also been evaluated. nih.govindexcopernicus.com One study investigated the antifungal activity of 3-(1-Methoxy Napthalen-2-Yl)-5-Phenylisoxazole against the fungus Fusarium oxysporum. indexcopernicus.com The results indicated that the compound exhibited significant dose-dependent inhibition of fungal growth. indexcopernicus.com At a concentration of 500 μg/mL, the compound achieved 100% growth inhibition, comparable to the standard control. indexcopernicus.com

Table 2: In Vitro Antifungal Activity of a Phenylisoxazole Derivative against F. oxysporum Data shows the percentage of growth inhibition at various concentrations. indexcopernicus.com

| Concentration (μg/mL) | % Growth Inhibition |

| 50 | 77.77% |

| 100 | 81.11% |

| 200 | 86.66% |

| 300 | 87.77% |

| 400 | 90.00% |

| 500 | 100.00% |

| Std. Control (10 μg/mL) | 100.00% |

Antineoplastic and Antiproliferative Investigations

The isoxazole scaffold is a feature in the design of agents with anticancer properties. chemimpex.comnih.gov Derivatives have been synthesized and tested for their ability to inhibit the proliferation of various cancer cell lines. nih.gov

One line of research focused on 4-phenoxy-phenyl isoxazoles as inhibitors of Acetyl-CoA carboxylase (ACC), an enzyme crucial in fatty acid synthesis, which is often highly active in cancer cells. Among the synthesized compounds, derivative 6l showed the most potent cytotoxicity against several human cancer cell lines. Further investigations into isoxazole-amide analogues also revealed compounds with significant anticancer activity against cell lines like HeLa. nih.gov For instance, compound 124 was identified as the most active against the HeLa cell line. nih.gov

Table 3: Antiproliferative Activity of Selected Isoxazole Derivatives IC₅₀ represents the half-maximal inhibitory concentration.

| Compound | Cell Line | IC₅₀ Value | Source |

| 6l (4-phenoxy-phenyl isoxazole derivative) | A549 (Lung Carcinoma) | 0.22 µM | |

| HepG2 (Hepatocellular Carcinoma) | 0.26 µM | ||

| MDA-MB-231 (Breast Cancer) | 0.21 µM | ||

| 124 (isoxazole-amide analogue) | HeLa (Cervical Cancer) | 15.48 ± 0.89 μg/mL | nih.gov |

| 125 (isoxazole-amide analogue) | HeLa (Cervical Cancer) | 18.62 ± 0.79 μg/mL | nih.gov |

Studies on Anticancer and Antitumor Activity

The quest for novel anticancer agents has led researchers to explore a multitude of chemical structures, including those derived from this compound. The isoxazole moiety itself is a component of various compounds that have demonstrated cytotoxic and antineoplastic activities. nih.gov While direct studies on the anticancer activity of this compound are not extensively detailed in the provided results, its role as a key intermediate in the synthesis of potential anticancer agents is acknowledged. chemimpex.com For instance, the development of 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives, which have shown dose-dependent inhibition of cancer cell growth, originates from precursors that can be synthesized using methodologies involving similar iodinated heterocyclic intermediates. nih.gov

Derivatives of related heterocyclic structures, such as 1,2,4-triazoles, have demonstrated significant anticancer activity. nih.gov One study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs revealed that certain compounds exhibited notable growth percentage inhibition against various cancer cell lines. nih.gov Specifically, compound 4i was most effective against SNB-75, UO-31, CCRF-CEM, EKVX, and OVCAR-5 cell lines, while compound 4e showed the highest percent growth inhibition against the CNS cancer cell line SNB-75. nih.gov These findings underscore the potential of halogenated phenyl-heterocycle scaffolds in the design of new anticancer drugs.

Table 1: Anticancer Activity of Selected 1,2,4-Triazole Analogs

| Compound | Cancer Cell Line | Percent Growth Inhibition (PGI) at 10⁻⁵ M |

|---|---|---|

| 4i | SNB-75 | 38.94% |

| UO-31 | 30.14% | |

| CCRF-CEM | 26.92% | |

| EKVX | 26.61% | |

| OVCAR-5 | 23.12% | |

| 4e | SNB-75 | 41.25% |

Data sourced from a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. nih.gov

Development as Retinoid Receptor Ligands

Retinoid X receptors (RXRs) are nuclear receptors that play a crucial role in various physiological processes, and their modulation is a target for therapeutic intervention in diseases like cancer. nih.gov Research has shown that compounds structurally related to this compound can be investigated as potential retinoid receptor ligands. One study detailed the derivation of an RXRα agonist from a peroxisome proliferator-activated receptor gamma (PPARγ) ligand. nih.gov The parent compound, 1-Di(1H-indol-3-yl)methyl-4-trifluoromethylbenzene (DIM-Ph-4-CF(3)), was found to displace 9-cis-retinoic acid from RXRα but did not activate it. nih.gov Through structure-based design, a novel RXRα agonist was developed, demonstrating that the chemical space around such scaffolds holds promise for the discovery of selective nuclear receptor modulators. nih.gov

Antiviral and Anti-Human Immunodeficiency Virus (HIV) Studies

The isoxazole nucleus and related heterocyclic systems have been a source of compounds with antiviral properties. While specific studies on the antiviral activity of this compound were not found, research on analogous structures highlights the potential of this chemical class. For example, 3-iodo-4-phenoxypyridinones (IOPYs) have been developed as highly potent non-nucleoside inhibitors of HIV-1 reverse transcriptase. nih.gov One particular IOPY compound, 14c , demonstrated activity with IC₅₀ values ranging from 1-45 nM against wild-type HIV-1 and several mutant strains. nih.gov

Furthermore, a broad range of N-heterocycles have been investigated for their antiviral efficacy. nih.gov For instance, 3-(3-(benzyloxy)phenyl)isoxazole-5-carboxylic acid has shown activity against viruses with an EC₅₀ value of 3.6 μM. nih.gov This indicates that the isoxazole scaffold is a viable starting point for the development of novel antiviral agents.

Enzyme Inhibition Studies, Including Cyclooxygenase (COX) and Cruzipain Inhibitors

The anti-inflammatory potential of isoxazole derivatives has been linked to their ability to inhibit cyclooxygenase (COX) enzymes. The this compound structure serves as a valuable template in the synthesis of COX inhibitors. For example, the synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide was developed to create a library of Celecoxib analogues, which are selective COX-2 inhibitors. nih.gov This highlights the utility of the iodinated heterocyclic core in generating compounds with targeted enzyme inhibitory activity. nih.gov

In the context of parasitic diseases, cruzipain, the major cysteine protease of Trypanosoma cruzi, is a key target for the development of new drugs for Chagas disease. nih.gov While direct inhibition by this compound is not reported, the search for novel cruzipain inhibitors is an active area of research where diverse chemical scaffolds are being explored. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles and Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of drug candidates. For isoxazole derivatives, SAR studies have provided valuable insights. For example, in the development of allosteric RORγt inverse agonists, trisubstituted isoxazoles were identified as a promising class. dundee.ac.uk SAR exploration around the C-4 and C-5 positions of the isoxazole ring was crucial for improving potency and specificity. dundee.ac.uk The presence of a hydrogen bond-donating N-heterocycle at the C-5 position, for instance, significantly increased potency. dundee.ac.uk

The iodine atom at the C-4 position of this compound is particularly important for SAR as it allows for various coupling reactions, enabling the synthesis of a wide range of derivatives with modified biological activities. chemimpex.com This functionalization capability is a key aspect of its utility in drug discovery.

Investigations into Anti-Leishmanial Activity

Leishmaniasis is a parasitic disease for which new therapeutic options are needed. Research into the anti-leishmanial activity of related heterocyclic compounds has shown promise. A study on 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives, which share structural similarities with isoxazole derivatives, demonstrated in vitro activity against Leishmania mexicana. nih.gov Ten compounds from this series showed IC₅₀ values of ≤ 10 µM against the promastigote stage of the parasite. nih.gov The study also noted that derivatives with electron-withdrawing groups on the pyrazole (B372694) rings were generally more active. nih.gov This suggests that isoxazole-based compounds, including derivatives of this compound, could be a fruitful area for anti-leishmanial drug discovery.

Table 2: Anti-Leishmanial Activity of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) Derivatives

| Compound Type | Target | Activity |

|---|---|---|

| Pyrazole derivatives with electron-withdrawing groups | Leishmania mexicana promastigotes | Ten compounds with IC₅₀ ≤ 10 µM |

Data from a study on 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives. nih.gov

Studies on Hypoglycemic Activity

Scientific investigation into the specific hypoglycemic properties of the chemical compound This compound is not documented in publicly available research literature. Extensive searches have not yielded studies that have either synthesized this particular molecule for antidiabetic evaluation or reported on its effects on blood glucose regulation.

However, the broader class of molecules known as isoxazole derivatives has garnered significant interest in the field of medicinal chemistry for their potential therapeutic applications, including the management of diabetes. Research has been conducted on various substituted isoxazoles, revealing their capacity to act on biological pathways relevant to glucose homeostasis. These studies provide a foundational understanding of the potential pharmacological relevance of the isoxazole scaffold.

Detailed Research Findings on Isoxazole Derivatives

The exploration of isoxazole derivatives for hypoglycemic activity has largely centered on their role as inhibitors of key enzymes that influence blood sugar levels. The primary mechanisms of action that have been investigated are the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) and α-amylase.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is recognized as a negative regulator of the insulin (B600854) signaling cascade, and its inhibition is a validated therapeutic target for type 2 diabetes. By blocking PTP1B, the insulin signal can be enhanced, leading to improved glucose uptake and utilization.

A study focused on the design and synthesis of a series of 3,5-diarylisoxazole derivatives demonstrated their potential as antihyperglycemic agents. nih.gov These compounds were found to exhibit significant anti-diabetic effects in in vivo models, and subsequent mechanistic studies revealed that this activity was mediated through the inhibition of PTP1B. nih.gov Further research into isoxazole carboxylic acid derivatives has also led to the identification of potent and selective inhibitors of PTP1B, underscoring the potential of the isoxazole core in targeting this enzyme. nih.govdrugbank.com

Inhibition of α-Amylase

α-Amylase is a crucial enzyme in the digestion of carbohydrates. By breaking down complex carbohydrates into simpler sugars, it facilitates their absorption into the bloodstream. Inhibitors of α-amylase can slow down this process, thereby reducing the sharp increase in blood glucose levels that can occur after a meal (postprandial hyperglycemia).

Research into trifluoromethylated flavonoid-based isoxazoles has shown their efficacy as inhibitors of α-amylase. nih.gov A key finding from this research was that the nature and position of substituents on the phenyl ring of the isoxazole derivative played a critical role in its inhibitory activity. Specifically, the presence of a halogen atom was noted to influence the compound's effectiveness, suggesting that the iodo- substitution in this compound could be a significant feature for potential biological activity. nih.gov

Activity of Other Related Isoxazole Derivatives

Further supporting the potential of this chemical class, a novel isoxazole derivative, C45 , which was developed through the modification of the natural flavonoid kaempferol, demonstrated the ability to enhance glucose consumption in insulin-resistant liver cells. nih.gov This activity was attributed to the activation of the AMPK signaling pathway, another important target in diabetes therapy. nih.gov

The table below summarizes the findings for various classes of isoxazole derivatives that have been investigated for their hypoglycemic potential. It is important to note that these studies did not include this compound.

| Derivative Class | Investigated Mechanism of Action | Summary of Research Findings |

| 3,5-Diarylisoxazoles | PTP1B Inhibition | Demonstrated in vivo anti-hyperglycemic activity in preclinical models. nih.gov |

| Isoxazole Carboxylic Acids | PTP1B Inhibition | Identified as potent and selective inhibitors of the PTP1B enzyme. nih.govdrugbank.com |

| Trifluoromethylated Flavonoid-Based Isoxazoles | α-Amylase Inhibition | Showed significant α-amylase inhibitory activity, with halogen substitution influencing efficacy. nih.gov |

| Isoxazole Derivative C45 | AMPK Pathway Activation | Improved glucose uptake in insulin-resistant cells at nanomolar concentrations. nih.gov |

Applications in Materials Science and Advanced Technologies

Development of Polymeric Materials and Protective Coatings

There is a notable lack of specific research detailing the use of 4-Iodo-3-methyl-5-phenylisoxazole in the synthesis of new polymeric materials or as an additive in protective coatings. Scientific literature does not currently provide examples of polymers synthesized using this isoxazole (B147169) derivative, nor does it offer data on the performance of coatings containing this compound. Information regarding its reactivity in polymerization, its effect on the physical and chemical properties of resulting polymers, or its ability to form protective layers is not available.

Utilization in Organic Electronic Devices and Sensors

While the potential for application in organic electronics and sensors is mentioned in general terms, no specific research has been found that investigates the electronic or sensory properties of materials based on this compound. There are no published studies on its use as a semiconductor, a component in light-emitting diodes (OLEDs), or as a sensing element for specific analytes. Performance data, such as charge carrier mobility, energy levels, or sensitivity and selectivity in sensor applications, is absent from the scientific record.

Enhancement of Material Durability and Resistance to Environmental Degradation

The assertion that this compound enhances material durability and resistance to environmental factors is not supported by available research. There are no studies that quantify its effectiveness in preventing degradation from UV radiation, moisture, chemical exposure, or other environmental stressors. The mechanisms by which it might impart such protective properties have not been investigated or reported.

Advanced Organic Synthesis Applications of 4 Iodo 3 Methyl 5 Phenylisoxazole As a Versatile Building Block

Facilitation of Complex Organic Molecule Synthesis

The iodine substituent at the C4 position of the isoxazole (B147169) ring is the key to the compound's utility, serving as a reactive handle for the formation of new carbon-carbon bonds. chemimpex.com This feature makes it an ideal substrate for numerous transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing intricate organic molecules. google.com

Notably, 4-Iodo-3-methyl-5-phenylisoxazole and its analogs are excellent partners in the Sonogashira cross-coupling reaction. wikipedia.orgresearchgate.net This palladium-catalyzed reaction forms a bond between the sp²-hybridized carbon of the isoxazole and a terminal alkyne's sp-hybridized carbon. wikipedia.org Research has demonstrated that 3,5-disubstituted-4-iodoisoxazoles react efficiently with various terminal alkynes to produce the corresponding C4-alkynylisoxazoles, with some reactions achieving yields as high as 98%. researchgate.net This method provides a direct and powerful route to introduce alkyne functionalities, which are themselves versatile intermediates for further chemical transformations. nih.gov

Similarly, the compound is an effective substrate in Suzuki-Miyaura coupling reactions. nih.govorganic-chemistry.org This reaction, also typically catalyzed by palladium, forges a new carbon-carbon bond between the iodo-isoxazole and an organoboron compound, such as a boronic acid. organic-chemistry.orglibretexts.org This strategy has been successfully employed to create libraries of complex molecules for pharmaceutical research, such as analogs of the COX-II inhibitor Celecoxib, demonstrating the building block's role in the synthesis of medicinally relevant scaffolds. nih.gov The ability to use these mild, high-yielding, and functional-group-tolerant reactions makes this compound a cornerstone for the assembly of complex target molecules. chemimpex.comnih.gov

Table 1: Key Coupling Reactions Utilizing this compound

| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed | Resulting Structure |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu co-catalyst | C(sp²)-C(sp) | 4-Alkynyl-3-methyl-5-phenylisoxazole |

| Suzuki-Miyaura Coupling | Organoboronic Acid | Pd catalyst, Base | C(sp²)-C(sp²) | 4-Aryl-3-methyl-5-phenylisoxazole |

| Heck Coupling | Alkene | Pd catalyst, Base | C(sp²)-C(sp²) | 4-Alkenyl-3-methyl-5-phenylisoxazole |

Employment in Convergent Synthesis Strategies for Diverse Chemical Structures

Convergent synthesis is a powerful strategy that involves the independent synthesis of key fragments of a target molecule, which are then joined together in the final stages. This approach is often more efficient and higher-yielding than a linear synthesis where the molecule is built step-by-step. This compound is an exemplary building block for use in such strategies. chemimpex.com

Its role as a stable, readily functionalized heterocyclic core allows it to serve as a central scaffold. chemimpex.comgoogle.com Synthetic chemists can prepare a variety of coupling partners (e.g., different boronic acids or terminal alkynes) separately and then, in a convergent step, attach them to the this compound core using reactions like the Suzuki or Sonogashira couplings. nih.govnih.gov This modular approach is exceptionally efficient for creating libraries of related compounds, where the isoxazole core is constant, but the substituent at the 4-position is varied. Such libraries are invaluable in drug discovery for exploring structure-activity relationships. nih.gov The successful gram-scale synthesis of coupled products highlights the practical applicability of this building block in convergent strategies aimed at producing significant quantities of the final complex molecule. nih.gov

Contribution to the Creation of Novel Heterocyclic Systems and Fused Rings

Beyond simply adding substituents, this compound can be instrumental in the construction of entirely new and more complex heterocyclic frameworks. The functional groups introduced via cross-coupling reactions can participate in subsequent intramolecular reactions to form new rings fused to the isoxazole core.

For example, the introduction of a carefully designed alkyne or alkene via Sonogashira or Heck coupling, respectively, can be followed by a cyclization reaction. This could involve cycloaddition reactions or transition-metal-catalyzed cycloisomerization to build new rings, leading to novel fused polycyclic heteroaromatic systems. nih.govresearchgate.net While direct examples involving this compound are specific to advanced research, the principle is well-established in the synthesis of complex heterocycles. nih.govmdpi.com Furthermore, the modification of existing complex molecules, such as natural products, with the isoxazole moiety represents another avenue for creating novel hybrid structures. nih.gov The synthesis of a sulfonamide derivative of the natural alkaloid cytisine (B100878) with an isoxazole fragment illustrates how this building block can be integrated into other ring systems to generate new compounds with potential biological activity. nih.gov These strategies underscore the role of this compound not just as a building block, but as a gateway to novel heterocyclic and fused-ring systems. clockss.org

Analytical Chemistry Applications and Methodologies

Methodologies for the Detection and Quantification of Specific Chemical Substances

The detection and quantification of 4-Iodo-3-methyl-5-phenylisoxazole, as with many organic compounds, would typically rely on a combination of chromatographic separation and spectrometric detection. The choice of method would be dictated by the matrix in which the compound is present and the required sensitivity and selectivity of the analysis.

For the qualitative identification of isoxazole (B147169) derivatives, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable. The characterization of newly synthesized phenylisoxazole isoniazid (B1672263) derivatives, for example, has been successfully achieved using FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy. researchgate.net These techniques provide detailed information about the molecular structure, confirming the presence of the isoxazole ring and the various substituents.

For quantitative analysis, chromatographic techniques are paramount. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the quantification of isoxazole and its derivatives. A purity of ≥ 95% for this compound has been reported as determined by HPLC, indicating the existence of established methods for its quality assessment, though specific parameters are not publicly detailed. ijcrt.org In the broader context of related compounds, RP-HPLC methods have been developed for the simultaneous determination of various pharmaceutical constituents, showcasing the robustness of this technique for analyzing complex mixtures. scholarsresearchlibrary.com

Gas Chromatography (GC) coupled with a suitable detector is another powerful tool, particularly for volatile and thermally stable compounds. The analysis of alpha-pinene (B124742) isoxazole derivatives has been successfully carried out using GC-Mass Spectrometry (GC-MS), which provides both separation and structural identification of the analytes. researchgate.net

Application in Chromatographic and Spectrometric Analytical Techniques

The application of this compound in analytical techniques extends to its use as a standard for method development and as an intermediate in synthetic processes that require rigorous analytical monitoring. The analytical techniques detailed below are based on methodologies established for structurally similar isoxazole derivatives and are presented as highly relevant and adaptable for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the most probable method for the analysis of this compound. A C18 column would be a suitable stationary phase, offering good separation for non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution may be employed to optimize the separation of the target compound from any impurities or other components in a mixture. Detection is typically achieved using a UV detector, as the phenylisoxazole moiety is expected to have a strong UV absorbance. For the simultaneous determination of antituberculosis drugs, a pre-column derivatization with phenyl isothiocyanate (PITC) was used to enhance UV absorbance, a strategy that could be explored if higher sensitivity is required. scholarsresearchlibrary.com

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the compound would first need to be sufficiently volatile and thermally stable. Given its molecular structure, this is a plausible analytical route. A non-polar or medium-polarity capillary column would likely be used for separation. The mass spectrometer serves as a highly specific detector, providing a mass spectrum that acts as a chemical fingerprint for the compound. Electron ionization (EI) is a common ionization technique that would likely produce a characteristic fragmentation pattern for this compound, allowing for its unambiguous identification. The analysis of other isoxazole derivatives has been performed using a GCMS-QP2010 mass spectrometer. researchgate.net

Mass Spectrometry (MS): Beyond GC-MS, direct infusion mass spectrometry or coupling with liquid chromatography (LC-MS) offers powerful analytical capabilities. Electrospray ionization (ESI) is a soft ionization technique that would likely generate a prominent protonated molecular ion ([M+H]⁺) for this compound, allowing for the accurate determination of its molecular weight. This technique has been used to characterize phenylisoxazole isoniazid derivatives. researchgate.net High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, ¹H-NMR would provide information on the number and environment of the hydrogen atoms, while ¹³C-NMR would reveal the carbon skeleton of the molecule. The characterization of related phenylisoxazole derivatives has been performed using Agilent and Bruker NMR spectrometers operating at frequencies of 400, 500, and 600 MHz for ¹H. researchgate.net

The following tables summarize the potential analytical methodologies and parameters for this compound based on the analysis of related compounds.

Table 1: Potential Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| HPLC | C18 Reverse-Phase | Acetonitrile/Water or Methanol/Water mixture | UV-Vis | Purity assessment, Quantification |

Table 2: Potential Spectrometric Methods for the Characterization of this compound

| Technique | Ionization Method | Analyzer | Application |

|---|---|---|---|

| Mass Spectrometry (MS) | Electrospray Ionization (ESI), Electron Ionization (EI) | Quadrupole, Time-of-Flight (TOF) | Molecular weight determination, Structural elucidation, Identification |

Future Research Directions, Challenges, and Translational Perspectives

Exploration of Novel and Sustainable Synthetic Pathways for Iodoisoxazoles

The industrial viability of 4-iodo-3-methyl-5-phenylisoxazole and its derivatives is intrinsically linked to the efficiency and sustainability of its synthesis. While traditional methods exist, future research must prioritize the development of eco-friendly and cost-effective synthetic strategies. nih.gov Current research points toward several promising avenues:

Microwave-Assisted Synthesis: The use of microwave irradiation for key steps, such as the iodination of the isoxazole (B147169) ring with reagents like N-iodosuccinimide (NIS), has been shown to produce excellent yields in shorter reaction times. mdpi.com

Metal-Free Catalysis: A significant drawback of many heterocyclic synthesis methods is the reliance on expensive and toxic metal catalysts, such as copper or ruthenium, which can be difficult to remove from the final product. nih.gov Future pathways will likely focus on metal-free alternatives, enhancing the safety and environmental profile of the synthesis. nih.gov

Green Solvents: Shifting from traditional organic solvents to greener alternatives like water is a key goal for sustainable chemistry. nih.govnih.gov Research into [3+2] cycloaddition reactions in aqueous media to form the isoxazole core represents a significant step in this direction. nih.gov

One-Pot Cascade Reactions: Designing multi-step reactions that can occur in a single reaction vessel without isolating intermediates can dramatically improve efficiency and reduce waste. nih.gov

A patented method for a related compound, 4-iodo-3-methylisoxazole-5-formaldehyde, highlights a synthesis route designed for industrial scale-up, emphasizing a short reaction pathway and low-cost raw materials. google.com

Design and Synthesis of Next-Generation this compound Derivatives with Tailored Bioactivity and Physicochemical Properties

The this compound scaffold is a versatile starting point for creating new molecules with specific biological activities. The iodine atom is a particularly useful feature, as it serves as a reactive "handle" for further chemical modifications, allowing for the synthesis of complex derivatives. chemimpex.comchemimpex.com Future design and synthesis efforts will focus on:

Structure-Activity Relationship (SAR) Studies: By systematically introducing different chemical groups onto the isoxazole core, researchers can determine how structural changes affect biological activity. For instance, the introduction of a thiophene (B33073) moiety to an isoxazole ring has been shown to increase its antimicrobial activity. mdpi.com

Targeted Bioactivity: The core structure is a known intermediate in the synthesis of anti-inflammatory and analgesic agents. chemimpex.com Future work will aim to create derivatives with enhanced potency and selectivity for specific biological targets, such as enzymes involved in inflammation or cancer pathways. chemimpex.com

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's therapeutic efficacy or reduce toxicity. For example, creating trifluoromethyl-substituted isoxazoles is an area of interest due to the prevalence of this motif in medicinally active compounds. nih.gov

Fused Heterocyclic Systems: An advanced approach involves using the isoxazole derivative as a building block for more complex molecules. A copper-catalyzed Ullmann-type reaction can be used to create fused isoxazole/isoquinolinone hybrids, a novel class of compounds for biological evaluation. mdpi.com

Advanced Computational Modeling for Predictive Activity, Selectivity, and Mechanistic Insights

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties of molecules before they are synthesized. For this compound derivatives, future research will increasingly rely on: